molecular formula C8H10BrNO B15300924 2-Bromo-4-((methylamino)methyl)phenol

2-Bromo-4-((methylamino)methyl)phenol

Cat. No.: B15300924
M. Wt: 216.07 g/mol
InChI Key: FJJDEUFIQDNFST-UHFFFAOYSA-N
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Description

2-Bromo-4-((methylamino)methyl)phenol is an organic compound with a molecular formula of C8H10BrNO It is a derivative of phenol, where the phenolic ring is substituted with a bromine atom at the second position and a methylamino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-((methylamino)methyl)phenol typically involves a multi-step process. One common method starts with 4-bromosalicylaldehyde, which is reacted with methylamine in an ethanolic solution. The mixture is heated under reflux with a Dean-Stark trap to remove the water produced during the reaction. This step forms an intermediate, which is then reduced using sodium tetrahydroborate to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-((methylamino)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation Reactions: Quinones or other oxidized derivatives.

    Reduction Reactions: Reduced phenolic compounds.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Bromo-4-((methylamino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-((methylamino)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. The methylamino group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Bromo-4-methylphenol
  • 2-Bromo-p-cresol
  • 3-Bromo-4-hydroxytoluene

Comparison: 2-Bromo-4-((methylamino)methyl)phenol is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. In contrast, similar compounds like 2-Bromo-4-methylphenol lack this functional group, resulting in different reactivity and applications

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-4-(methylaminomethyl)phenol

InChI

InChI=1S/C8H10BrNO/c1-10-5-6-2-3-8(11)7(9)4-6/h2-4,10-11H,5H2,1H3

InChI Key

FJJDEUFIQDNFST-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)O)Br

Origin of Product

United States

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